N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
Description
Chemical Structure and Synthesis The compound N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide features a benzoxazole core substituted with methyl groups at positions 5 and 7, a 2-fluorobenzamide group, and a 2-methylphenyl linker. This structure combines aromatic heterocyclic and fluorinated motifs, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity.
Properties
CAS No. |
590395-93-0 |
|---|---|
Molecular Formula |
C23H19FN2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C23H19FN2O2/c1-13-11-14(2)21-20(12-13)26-23(28-21)16-8-6-10-19(15(16)3)25-22(27)17-7-4-5-9-18(17)24/h4-12H,1-3H3,(H,25,27) |
InChI Key |
CIAGYBJOBLXKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=O)C4=CC=CC=C4F)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Substitution Reactions: The benzoxazole derivative is then subjected to substitution reactions to introduce the dimethyl and methyl groups at the 5, 7, and 2 positions, respectively.
Amidation: The final step involves the reaction of the substituted benzoxazole derivative with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzamide moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized benzoxazole derivatives.
Reduction: Formation of reduced benzoxazole derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key analogs and their structural differences:
*Estimated based on molecular formula (C23H19FN2O2).
Key Observations:
- Substituent Effects :
- Halogenation : The 3-iodo analog (482.32 Da) has higher molecular weight and polarizability compared to the 2-fluoro target compound, which may influence solubility and binding kinetics .
- Alkoxy Groups : Ethoxy or propoxy substituents (e.g., 4-ethoxy derivative) increase hydrophobicity and steric bulk, likely reducing aqueous solubility but enhancing lipid membrane interactions .
Biological Activity
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C23H19N3O
- Molecular Weight : 365.42 g/mol
- CAS Number : 590395-86-1
The compound contains a benzoxazole moiety, which is known for diverse biological activities, including anticancer and antimicrobial effects. The presence of the fluorobenzamide group enhances its pharmacological potential by influencing its interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer effects of this compound on various cancer cell lines. The following table summarizes key findings from recent research:
The compound exhibited significant cytotoxicity against A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells, with IC50 values indicating effective inhibition of cell proliferation. Mechanistic studies revealed that the compound induces apoptosis and disrupts critical signaling pathways involved in cell survival.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. The following table outlines the effects on inflammatory cytokines:
| Cytokine | Concentration (µM) | Effect | Reference |
|---|---|---|---|
| IL-6 | 1 | Decreased expression by 40% | |
| TNF-α | 1 | Decreased expression by 35% |
The compound significantly reduced the levels of IL-6 and TNF-α in RAW264.7 macrophages, suggesting a dual mechanism that not only targets cancer cells but also modulates inflammatory responses.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound in therapeutic settings:
- Study on Cancer Cell Lines : A comprehensive evaluation demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines while promoting apoptosis through activation of caspase pathways .
- Inflammation Model : In an experimental model using RAW264.7 macrophages, the compound's ability to downregulate pro-inflammatory cytokines was assessed using ELISA techniques, confirming its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
